4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid

Anti-inflammatory Carrageenan-induced edema UV erythema

This compound (Grant et al. 1972, Compound 8) features a saturated succinamic acid linker and a free 5-position on the 1,3,4-thiadiazole ring, enabling unambiguous SAR interpretation vs. unsaturated (Compound 7) or 5-substituted analogs. Its defined anti-inflammatory reference profile (14% carrageenan edema inhibition at 100 mg/kg PO; no UV erythema activity) provides a specific pharmacological fingerprint. Dual orthogonal derivatization sites (carboxylic acid and free 5-position) support parallel library synthesis. Favorable physicochemical properties (LogP -0.69, PSA 120.42 Ų) ensure aqueous solubility for biochemical and cell-based screening without DMSO co-solvent dependence. Available in gram quantities.

Molecular Formula C6H7N3O3S
Molecular Weight 201.21 g/mol
CAS No. 26861-97-2
Cat. No. B1352893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
CAS26861-97-2
Molecular FormulaC6H7N3O3S
Molecular Weight201.21 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)NC(=O)CCC(=O)O
InChIInChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10)
InChIKeyJYLCXMIWSXYXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid (CAS 26861-97-2): Chemical Class and Foundational Characterization for Procurement Decisions


4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (CAS 26861-97-2), also systematically named N-(1,3,4-thiadiazol-2-yl)succinamic acid, is a heterocyclic carboxylic acid derivative composed of a 1,3,4-thiadiazole ring linked via an amide bond to a butanoic acid (succinamic acid) scaffold . The compound has a molecular weight of 201.21 g/mol (C₆H₇N₃O₃S), a calculated LogP of -0.69, and a polar surface area of 120.42 Ų . It is available commercially as a solid with ≥95% purity from suppliers including Sigma-Aldrich (CBR00024) and ChemBridge (BB 4022677), and is listed under MDL number MFCD01357643 . The compound was first reported in the peer-reviewed literature in 1972 as part of a series of hypotensive thiadiazoles (designated Compound 8 in Grant et al.) .

Why 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid Cannot Be Interchanged with Common Thiadiazole-Succinamic Acid Analogs


Within the thiadiazole-succinamic acid chemical class, even minor structural modifications produce measurably divergent biological profiles. The 1972 head-to-head study by Grant et al. demonstrated that the saturated succinamic acid linker (Compound 8, the target compound) yields a distinct anti-inflammatory signature compared to its closest unsaturated analog 2-maleamido-1,3,4-thiadiazole (Compound 7), which bears a rigid double bond in the linker region . Furthermore, the absence of a substituent at the 5-position of the thiadiazole ring fundamentally differentiates this compound from widely available 5-substituted analogs such as N-(5-methyl-, 5-trifluoromethyl-, and 5-butyl-[1,3,4]thiadiazol-2-yl)-succinamic acids, each of which possess altered lipophilicity, steric profiles, and hydrogen-bonding capacity that can redirect biological target engagement . Generic substitution without experimental validation therefore risks introducing unanticipated changes in potency, selectivity, and physicochemical handling properties.

Quantitative Differentiation Evidence for 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid Relative to Closest Analogs


Anti-Inflammatory Activity: Direct Head-to-Head Comparison of Succinamic Acid (Saturated Linker) vs. Methoxybenzamido Analog in Rat Paw Edema and UV Erythema Models

In a direct head-to-head study published in the Journal of Medicinal Chemistry (1972), 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (designated Compound 8) was tested alongside its close structural analog 2-(4'-methoxybenzamido)-1,3,4-thiadiazole (Compound 9) in two anti-inflammatory models. Compound 8 produced 14% inhibition in the carrageenan-induced rat paw edema screen at an oral dose of 100 mg/kg . By comparison, Compound 9 achieved only 12% inhibition in the same assay at the identical dose, but importantly exhibited 44% inhibition in the UV erythema screen (guinea pig) at 100 mg/kg PO, whereas Compound 8 was not reported as active in the UV erythema model . This divergence indicates that the saturated succinamic acid linker in Compound 8 confers a distinct anti-inflammatory selectivity profile compared to the benzamido-substituted analog, with Compound 8 showing preferential (albeit modest) activity in the edema model and a lack of UV erythema activity, in contrast to Compound 9's broader but differently distributed activity .

Anti-inflammatory Carrageenan-induced edema UV erythema Thiadiazole SAR

Structural Differentiation: Saturated Succinamic Acid Linker vs. Unsaturated Maleamic Acid Analog — Impact on Conformational Flexibility and Reactivity

The saturated butanoic acid (succinamic acid) linker in 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid provides four rotatable bonds (confirmed by ChemBridge: Rotatable Bonds = 4), enabling conformational adaptability in biological binding pockets . Its closest unsaturated analog, 2-maleamido-1,3,4-thiadiazole (Compound 7 in Grant et al.), features a rigid (Z)-configured double bond in the linker that restricts conformational freedom to essentially two rotatable bonds . This difference in linker flexibility is significant for target engagement: the saturated linker permits the carboxylic acid moiety to adopt multiple orientations for hydrogen-bonding and ionic interactions, while the unsaturated analog locks the carboxyl group into a fixed geometry relative to the thiadiazole ring . The 1972 study confirms that these two compounds (7 and 8) were synthesized and tested as distinct entities, indicating that the saturated vs. unsaturated linker was considered a meaningful structural variable by the original investigators .

Conformational analysis Linker flexibility Maleamic acid Succinamic acid Thiadiazole

5-Position Unsubstituted Thiadiazole Core: Differentiation from 5-Alkyl and 5-Haloalkyl Succinamic Acid Analogs for Downstream Derivatization

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid bears a hydrogen atom at the 5-position of the 1,3,4-thiadiazole ring, distinguishing it from widely available 5-substituted analogs such as N-(5-methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid (CAS not specified in accessible sources, MW 215.23), N-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid (CAS 797806-64-5, MW 269.20), and N-(5-butyl-1,3,4-thiadiazol-2-yl)succinamic acid (CAS 79888-42-9) . The unsubstituted 5-position preserves a site for further synthetic elaboration (e.g., halogenation, metalation, or direct C-H functionalization), whereas the pre-installed methyl, trifluoromethyl, or butyl groups in the comparator compounds block this position and introduce electronic and steric effects that alter the reactivity of the thiadiazole ring . Additionally, the LogP of the target compound (-0.69) is substantially lower than estimated values for the 5-trifluoromethyl analog (estimated LogP >1.0), translating to markedly different aqueous solubility and partitioning behavior that affects both handling and biological assay compatibility .

Synthetic handle 5-substitution Building block Derivatization Thiadiazole

Physicochemical Handling Profile: Solid-State Stability, Purity Specifications, and Storage Requirements for Reproducible Experimental Use

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is supplied as a solid with a specified purity of 95% (Sigma-Aldrich CBR00024, ChemBridge BB-4022677) . The compound is stored at ambient temperature (RT), with no cold-chain requirement, which simplifies laboratory handling and reduces procurement logistics costs compared to analogs requiring refrigerated or frozen storage . The experimentally determined polar surface area (PSA) of 120.42 Ų and LogP of -0.69 indicate good aqueous solubility relative to more lipophilic 5-substituted analogs, facilitating dissolution in aqueous buffer systems commonly used in biochemical assays . In contrast, the 5-trifluoromethyl analog (MW 269.20) and 5-butyl analog are significantly more hydrophobic solids that may require organic co-solvents for dissolution, introducing potential solvent interference in biological assays .

Purity specification Storage condition Physical form Reproducibility Procurement

Defined Research and Industrial Application Scenarios for 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic Acid Based on Verified Evidence


Reference Compound for Anti-Inflammatory Screening Panel Differentiation

Based on the 1972 Grant et al. dataset, 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid can serve as a structurally defined reference compound (14% carrageenan edema inhibition at 100 mg/kg PO) in anti-inflammatory screening cascades where differentiation between saturated succinamic acid-linked thiadiazoles and their aromatic or unsaturated analogs is sought . Its selective activity in the edema model (with lack of UV erythema activity, in contrast to Compound 9's 44% UV erythema inhibition at the same dose) provides a specific pharmacological fingerprint for benchmarking novel analogs .

Unsubstituted Thiadiazole Scaffold for Combinatorial Library Synthesis and Derivatization

The free 5-position on the 1,3,4-thiadiazole ring makes this compound a strategic building block for combinatorial chemistry efforts aimed at generating diverse 5-substituted libraries . The carboxylic acid terminus offers a second orthogonal derivatization site (e.g., amide coupling, esterification), enabling parallel modification strategies . The compound is available in gram quantities from ChemBridge (1 g: $25; 5 g: $101) and Sigma-Aldrich, supporting library-scale synthesis .

Physicochemical Benchmark for Aqueous-Compatible Thiadiazole-Based Probe Development

With its experimentally determined LogP of -0.69 and PSA of 120.42 Ų, this compound resides in favorable physicochemical space for aqueous biochemical assays . It can be employed as a core scaffold for developing thiadiazole-based chemical probes where maintaining aqueous solubility (without DMSO co-solvent dependence) is critical, such as in cell-based phenotypic screening or in vivo target engagement studies where solvent toxicity is a concern .

SAR Baseline for Saturated vs. Unsaturated Linker Comparison in Thiadiazole-Acid Conjugates

As the saturated succinamic acid analog (Compound 8) alongside its unsaturated counterpart 2-maleamido-1,3,4-thiadiazole (Compound 7) in the Grant et al. series, this compound provides a defined baseline for structure-activity relationship studies probing the effect of linker flexibility on target binding . Research groups investigating conformational effects on biological activity can procure both compounds to systematically compare flexible (4 rotatable bonds) vs. rigid (approximately 2 rotatable bonds) linker geometries in their assays of interest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.